2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)
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Overview
Description
2,2’-Sulfinyldi(bicyclo[221]heptane) is an organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons The compound’s structure includes two bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) typically involves the Diels-Alder reaction, a powerful tool in organic synthesis. This reaction forms two C-C bonds simultaneously, creating a cyclohexene ring from a diene and a dienophile . The specific synthesis of this compound may involve the reaction of a sulfinyl-containing diene with a suitable dienophile under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: While detailed industrial production methods for 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The Diels-Alder reaction remains a cornerstone for producing such bicyclic compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or pharmaceutical intermediates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) exerts its effects involves its interaction with molecular targets through its sulfinyl group and bicyclic structure. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity and strain, which can affect the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but without the sulfinyl group.
Norbornadiene: Another related compound with two double bonds in the bicyclic structure, offering different reactivity and applications.
Uniqueness: 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for studying the effects of sulfinyl groups in bicyclic systems and exploring new synthetic pathways and applications .
Properties
CAS No. |
62615-69-4 |
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Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylsulfinyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22OS/c15-16(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
IDVNNGSAFLLZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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